molecular formula C11H8F3N3O2 B7810950 Methyl 1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-3-carboxylate

Methyl 1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-3-carboxylate

Cat. No.: B7810950
M. Wt: 271.19 g/mol
InChI Key: PSZFXDUOTIMQDA-UHFFFAOYSA-N
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Description

Methyl 1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-3-carboxylate: is a chemical compound characterized by its trifluoromethyl group and pyrazole ring structure

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 5-(trifluoromethyl)pyridine-2-carboxylic acid and hydrazine hydrate.

  • Reaction Steps: The carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with hydrazine to form the pyrazole ring.

  • Methylation: The resulting pyrazole is methylated using methyl iodide or dimethyl sulfate to yield the final product.

Industrial Production Methods:

  • Batch Process: The synthesis is often carried out in a batch process, where the reaction mixture is heated and stirred under controlled conditions.

  • Purification: The product is purified using crystallization or column chromatography to achieve the desired purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole nitrogen atoms.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

  • Substitution: Nucleophiles like ammonia or amines, and solvents such as dimethylformamide (DMF) or acetonitrile.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, or aldehydes.

  • Reduction Products: Alcohols or amines.

  • Substitution Products: Amides, sulfonamides, or other substituted pyrazoles.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and receptor interactions. Medicine: Industry: The compound is used in the production of advanced materials with specific electronic and optical properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound's binding affinity and stability, while the pyrazole ring interacts with specific active sites. The exact mechanism depends on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate: Similar in having a trifluoromethyl group but differs in the core structure.

  • 1,3,5-tris(trifluoromethyl)benzene: Contains multiple trifluoromethyl groups but has a benzene ring instead of a pyrazole ring.

Uniqueness: The presence of the pyrazole ring in Methyl 1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-3-carboxylate provides unique chemical and biological properties compared to other trifluoromethylated compounds.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in drug development, materials science, and beyond.

Biological Activity

Methyl 1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-3-carboxylate, also known by its CAS number 2229278-54-8, is a compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential based on recent studies.

  • Molecular Formula : C₁₁H₈F₃N₃O₂
  • Molecular Weight : 271.19 g/mol
  • Structure : The compound features a trifluoromethyl group attached to a pyridine ring and a pyrazole moiety, which contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results in various cancer cell lines:

Cell Line IC₅₀ (µM) Mechanism of Action
MCF73.79Induction of apoptosis
SF-26812.50Cell cycle arrest
NCI-H46042.30Inhibition of proliferation

These findings suggest that the compound may exert its anticancer effects through multiple mechanisms, including apoptosis induction and cell cycle modulation .

Antimicrobial Activity

While specific data on antimicrobial activity for this compound is scarce, related pyrazole compounds have demonstrated significant antimicrobial effects against various pathogens. This suggests potential for further investigation into the antimicrobial properties of this specific derivative.

Case Study 1: Antitumor Activity Assessment

A study conducted by Wei et al. evaluated a series of pyrazole derivatives for their antitumor activity against A549 lung cancer cells. Among these, this compound exhibited notable cytotoxicity with an IC₅₀ value of approximately 26 µM . This indicates that modifications in the pyrazole structure can significantly enhance anticancer efficacy.

Case Study 2: Mechanistic Insights

Research into the mechanism of action revealed that compounds with similar structural motifs often target key regulatory proteins involved in cell proliferation and survival pathways. For instance, compounds exhibiting high potency were found to inhibit Aurora-A kinase activity, a critical regulator in mitosis . This suggests that this compound may similarly interact with such targets.

Properties

IUPAC Name

methyl 1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O2/c1-19-10(18)8-4-5-17(16-8)9-3-2-7(6-15-9)11(12,13)14/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSZFXDUOTIMQDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=C1)C2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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